1-(3-Hydroxy-4-methoxyphenyl)ethanone
Overview
Description
Acetoisovanillone, also known as 3-Hydroxy-4-methoxyacetophenone, is an aromatic ketone compound. It is a derivative of acetophenone with a hydroxyl group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is known for its anti-inflammatory properties and is isolated from various plant sources, including Pycnocycla spinosa .
Biochemical Analysis
Biochemical Properties
3’-Hydroxy-4’-methoxyacetophenone has been shown to interact with various enzymes and proteins. It acts as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme responsible for reactive oxygen species production
Cellular Effects
3’-Hydroxy-4’-methoxyacetophenone has been found to have significant effects on various types of cells and cellular processes. It has been shown to attenuate the proliferation of activated HSC-T6 cells . It influences cell function by reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 3’-Hydroxy-4’-methoxyacetophenone involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the NADPH oxidase enzyme, thereby reducing the production of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoisovanillone can be synthesized through several methods. One common synthetic route involves the reaction of guaiacol with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, to yield Acetoisovanillone .
Industrial Production Methods: In industrial settings, Acetoisovanillone is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Acetoisovanillone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of Acetoisovanillone can yield the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Acetoisovanillone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its anti-inflammatory properties make it a subject of study in biological research, particularly in the context of inflammatory diseases.
Medicine: Acetoisovanillone is investigated for its potential therapeutic effects in treating conditions such as colitis and other inflammatory disorders.
Mechanism of Action
The anti-inflammatory effects of Acetoisovanillone are primarily due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It targets enzymes such as cyclooxygenase and lipoxygenase, which play a crucial role in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, Acetoisovanillone reduces the production of inflammatory compounds, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Acetovanillone (4-Hydroxy-3-methoxyacetophenone): Similar structure but with the hydroxyl and methoxy groups at different positions.
Propiovanillone (4-Hydroxy-3-methoxypropiophenone): Similar structure with an additional carbon in the side chain.
O-Acetoisovanillone (3-Hydroxy-2-methoxyacetophenone): Isomer with the methoxy group at the 2-position.
Uniqueness: Acetoisovanillone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its anti-inflammatory activity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGFGDODHXMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209872 | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-74-9 | |
Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6100-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the anti-inflammatory potential of Isoacetovanillone?
A1: Research suggests Isoacetovanillone exhibits anti-inflammatory effects, particularly in the context of colitis. In a study using a rat model of acetic acid-induced colitis, Isoacetovanillone demonstrated a significant reduction in myeloperoxidase (MPO) activity, a marker of inflammation. It also showed a decrease in macroscopic and microscopic inflammatory markers, indicating its potential as an anti-inflammatory agent. []
Q2: Where is Isoacetovanillone found in nature?
A2: Isoacetovanillone has been identified as a constituent of Pycnocycla caespitosa. Bioassay-guided fractionation of this plant's extract led to the isolation of Isoacetovanillone, highlighting its presence in natural sources. [] Additionally, Isoacetovanillone is a characteristic component of toasted oak wood, particularly in comparison to cherry, acacia, and chestnut woods. []
Q3: Has Isoacetovanillone been investigated for its potential in treating fibrosis?
A3: While not the primary focus of research, one study identified Isoacetovanillone (3-Hydroxy-4-methoxyacetophenone) as one of the compounds isolated from Liriodendron tulipifera. While it did not demonstrate significant antifibrotic activity in that specific study, other compounds isolated alongside it did show promise in attenuating hepatic stellate cell proliferation and TNF-α production. []
Q4: Are there any known isomeric impurities associated with Isoacetovanillone synthesis?
A4: Yes, several isomeric impurities can arise during the synthesis of Isoacetovanillone. These include:
- 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone impurity) []
- 1-(4-Hydroxy-3-methoxyphenyl)-propan-1-one) (Propiovanillone impurity) []
- 1-(3-Hydroxy-2-methoxyphenyl)ethanone (O-acetoisovanillone impurity-1) []
- 1-(2-Hydroxy-3-methoxyphenyl)ethanone (O-acetoisovanillone impurity-2) []
Q5: What are the structural characteristics of Isoacetovanillone?
A6: While specific spectroscopic data isn't provided in these excerpts, Isoacetovanillone's structure has been confirmed through techniques like 1H NMR, 13C NMR, and HR-ESI-MS. [] Its molecular formula is C9H10O3. [] Additionally, the interaction of various hydroxymethoxyacetophenone derivatives, including Isoacetovanillone, with β-cyclodextrin has been studied using 1H NMR and isothermal titration calorimetry. This research provides insights into the binding affinities and solution-phase host-guest complexes formed by these compounds. []
Q6: What is the role of Isoacetovanillone in antimicrobial studies?
A7: While not directly investigated for its individual antimicrobial properties in the provided research, Isoacetovanillone was identified as a potentially significant metabolite in a study evaluating the synergistic antimicrobial activity of three plant extracts. The study used GC-MS analysis and molecular docking to assess the potential antimicrobial activity of the plant mixture. While Isoacetovanillone itself wasn't the primary focus, its presence as a metabolite in an effective antimicrobial mixture warrants further investigation. []
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